Cotinine-methyl-D3

Description

Significance of Stable Isotope Internal Standards in Quantitative Analysis

Stable isotope internal standards (SIL-IS) are compounds that are chemically identical to the analyte of interest but are enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) musechem.com. Their significance in quantitative analysis stems from their ability to closely mimic the behavior of the native analyte throughout the entire analytical process, from sample preparation to detection scioninstruments.comwaters.com. This near-identical behavior allows SIL-IS to effectively compensate for various sources of error, including:

Sample Preparation Losses: During complex extraction and purification procedures, analytes can be lost. SIL-IS, added at the beginning of the process, undergo similar losses, thereby maintaining a consistent ratio with the analyte musechem.comscioninstruments.com.

Matrix Effects: Biological fluids, environmental samples, and complex matrices can interfere with the ionization efficiency of analytes in mass spectrometry, leading to signal suppression or enhancement. SIL-IS, by co-eluting chromatographically and experiencing similar matrix interactions, help to correct for these effects waters.comlgcstandards.com.

Instrumental Drift and Variability: Fluctuations in instrument performance over time can alter sensitivity. Since SIL-IS are measured alongside the analyte under the same conditions, they help to normalize the signal and account for such variations scioninstruments.com.

Consequently, the use of SIL-IS significantly enhances the precision, accuracy, and reliability of quantitative measurements, particularly in trace analysis where even minor variations can have substantial impacts musechem.comlgcstandards.com. They are considered essential for achieving high-quality data, especially in demanding applications like therapeutic drug monitoring and pharmacokinetic studies nih.govresearchgate.net.

Evolution of Analytical Techniques Employing Stable Isotope Dilution

The technique of isotope dilution analysis (IDA) has a long history, with early applications dating back to the early 20th century wikipedia.org. However, its widespread adoption and sophistication have been intrinsically linked to the advancements in mass spectrometry (MS) researchgate.netnih.gov. Isotope dilution mass spectrometry (IDMS) is a reference technique that combines the high sensitivity and selectivity of MS with the accuracy and precision afforded by internal standardization researchgate.netwikipedia.org.

The fundamental principle of IDA involves adding a known amount of an isotopically enriched substance (the standard) to the sample. This addition alters the natural isotopic composition of the analyte present in the sample. By measuring the resulting isotopic composition using MS, the concentration of the original analyte can be accurately calculated wikipedia.org. This method is classified as a form of internal standardization because the standard is added directly to the sample, and it relies on signal ratios rather than absolute signal intensities, contributing to its high metrological standing wikipedia.org.

Over the decades, analytical techniques have evolved to incorporate SIL-IS with various MS platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) scioninstruments.comresearchgate.net. These advancements have enabled more sensitive, selective, and accurate quantification of a vast array of compounds in complex biological and environmental matrices, driving progress in fields ranging from personalized medicine to environmental toxicology researchgate.netnih.gov. The development of methods employing SIL-IS has become a cornerstone for producing certified reference materials and ensuring the validity of quantitative data in research and diagnostics lgcstandards.comresearchgate.netwikipedia.org.

Overview of Cotinine-methyl-D3 as a Deuterated Analog in Biomedical Research

In biomedical research, this compound is predominantly utilized as a stable isotope-labeled internal standard for the accurate quantification of cotinine (B1669453) in various biological samples, including serum, plasma, and urine mdpi.comsigmaaldrich.comcdc.govresearchgate.netoup.com. Its application is vital in studies investigating:

Tobacco Use and Exposure: Measuring cotinine levels helps classify individuals as smokers or assess exposure to secondhand smoke mdpi.comsigmaaldrich.comresearchgate.net.

Nicotine (B1678760) Metabolism and Pharmacokinetics: Understanding how nicotine is metabolized and eliminated from the body.

Clinical Trials: Monitoring biomarkers in studies evaluating smoking cessation interventions sigmaaldrich.com.

Epidemiological Studies: Assessing population-level tobacco exposure and its health implications mdpi.comcdc.gov.

The use of this compound in conjunction with techniques like LC-MS/MS ensures the highest level of accuracy and precision in determining cotinine concentrations, providing robust data for health assessments and research researchgate.netnih.gov.

Data Tables

Table 1: Method Validation Parameters for Cotinine Quantification Using this compound

| Parameter | Value | Reference | Matrix | Analytical Technique |

| Limit of Quantitation (LOQ) | 0.1 μg/L | researchgate.net | Urine | LC-MS/MS |

| Linearity Range | 0.1–4000 μg/L | researchgate.net | Urine | LC-MS/MS |

| Intra-run Precision | <10% (Coefficient of Variation) | researchgate.net | Urine | LC-MS/MS |

| Inter-run Precision | <10% (Coefficient of Variation) | researchgate.net | Urine | LC-MS/MS |

| Accuracy | Within 13% of theoretical value | researchgate.net | Urine | LC-MS/MS |

| Quantitation Range | 15–9800 ng/mL | nih.gov | Urine | SPE-LC-MS/MS |

| Calibrated Range | 20–1000 ng/mL | oup.com | Serum/Saliva | LC-MS/MS |

| Recovery | 93–94% | oup.com | Serum/Saliva | LC-MS/MS |

Table 2: Key Properties of this compound

Compound List

Cotinine

this compound

Nicotine

Trans-3'-hydroxycotinine

Trans-3'-hydroxythis compound

Nicotine-N-glucuronide

Cotinine-N-glucuronide

Trans-3'-hydroxycotinine-O-glucuronide

Nicotine-methyl-D3

Structure

3D Structure

Properties

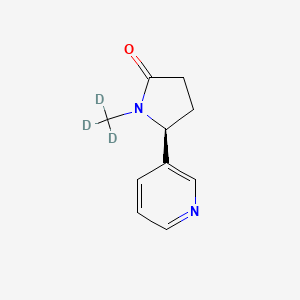

IUPAC Name |

(5S)-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-XYFUXNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493912 | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-15-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-5-(3-pyridinyl)-, (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202656-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cotinine Methyl D3 As an Internal Standard in Advanced Analytical Methodologies

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Biomarker Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique that quantifies specific elements or molecules in a sample by employing an isotopically enriched analogue of the analyte as an internal standard researchgate.netresearchgate.netresearchgate.net. The core principle involves spiking a sample with a known quantity of an isotopically labeled compound, which is chemically identical to the analyte but possesses a different isotopic composition. This labeled standard, when analyzed alongside the native analyte using mass spectrometry, allows for the precise determination of the analyte's concentration by comparing their respective ion intensities researchgate.netresearchgate.net. IDMS is widely recognized as a reference method for internal standardization, particularly for biomarker quantification in complex biological samples, offering superior accuracy and precision compared to other quantitative approaches researchgate.netresearchgate.netresearchgate.net.

Cotinine-methyl-D3 plays a crucial role in enhancing the accuracy and precision of quantitative analyses. As a stable isotope-labeled standard, it is added to samples at a known concentration early in the analytical process. This ensures that any losses or variations occurring during sample preparation, extraction, or instrumental analysis are experienced similarly by both the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can effectively correct for these procedural variations. This approach minimizes random and systematic errors, leading to more reliable and reproducible quantitative results, which are essential for accurate biomarker assessment. Studies have shown that the use of such standards can significantly improve the repeatability of measurements and reduce the need for repeated analyses.

Complex biological matrices, such as serum, plasma, and urine, often contain numerous compounds that can interfere with the ionization process in mass spectrometry, leading to matrix effects. These effects can manifest as ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), significantly compromising the accuracy and sensitivity of the analysis. Stable isotope-labeled internal standards, such as this compound, are instrumental in mitigating these issues. Because this compound is chemically identical to cotinine (B1669453) but differs in mass due to deuterium (B1214612) labeling, it co-elutes with cotinine during chromatographic separation. This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix components and ionization conditions. Consequently, any ion suppression or enhancement experienced by the analyte is mirrored by the internal standard, allowing the ratio-based quantification to effectively cancel out these matrix-induced variations. While heavier isotopes like ¹³C may offer slightly better chromatographic behavior in some instances, deuterated standards like this compound are widely adopted and highly effective for this purpose.

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation techniques with mass spectrometry detection offers high selectivity, sensitivity, and specificity, making them ideal for analyzing complex biological samples. This compound is routinely employed as an internal standard in various hyphenated techniques.

HPLC-MS/MS, and its closely related variant LC-MS/MS, are extensively used for the quantification of cotinine and other nicotine (B1678760) metabolites in biological fluids. This compound is frequently utilized as the internal standard in these methods. These applications include the assessment of tobacco smoke exposure, pharmacokinetic studies, and biomonitoring. Validation studies for these methods consistently demonstrate excellent performance metrics when using deuterated internal standards.

Table 2.2.1: Performance Metrics for HPLC-MS/MS Methods Utilizing this compound

| Parameter | Reported Values (Typical Range) | Source(s) |

| Recovery | 53% - 124.5% (Nicotine/Cotinine), 87% - 113% (Nicotine metabolites) researchgate.net, 90.62% - 98.95% (Nicotine/Cotinine) | researchgate.net |

| Precision (CV) | Within-run: 2.1% - 9.4% researchgate.net, Inter-run: 2.6% - 17.0% researchgate.net | researchgate.net |

| Accuracy (Bias) | -10.1% to +12.00% researchgate.net | researchgate.net |

| Calibration Range | 0.005 - 35000 ng/mL, 1 - 1000 ng/mL (Cotinine) researchgate.net | researchgate.net |

| Matrix Effect | 75.96% - 126.8%, Minimal (<5%), None significant researchgate.net | researchgate.net |

| Limit of Detection | 0.075 ng/mL (Cotinine) |

These methods are typically validated for selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, extraction recovery, and matrix effects, ensuring robust and reliable results researchgate.netresearchgate.net.

This compound is also employed in Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of cotinine and related compounds. While LC-MS/MS is more prevalent for cotinine analysis due to cotinine's polarity, GC/MS methods are also utilized, particularly for samples requiring different sample preparation or ionization techniques. For instance, GC-MS has been used for cotinine analysis in urine, demonstrating good reproducibility and linearity when employing deuterated internal standards. A GC-TOF-MS method for saliva analysis reported a calibration range from 10 nmol/L to 10 μmol/L for cotinine, with average intraday CVs of 11.9% and interday CVs of 12.4%.

Table 2.2.2: Performance Metrics for GC/MS Methods Utilizing this compound

| Parameter | Reported Values (Typical Range) | Source(s) |

| Recovery | Not explicitly detailed for GC/MS in provided snippets | N/A |

| Precision (CV) | Intraday: ~11.9%, Interday: ~12.4% | |

| Accuracy (Bias) | Intraday: ~85.8%, Interday: ~97% | |

| Calibration Range | 10 nmol/L - 10 μmol/L (Cotinine) | |

| Matrix Effect | Not explicitly detailed for GC/MS in provided snippets | N/A |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced chromatographic resolution and speed compared to traditional HPLC. This compound is also integrated into UPLC-MS/MS methodologies for the sensitive and specific quantification of cotinine and its related compounds in biological matrices. A UPLC-MS/MS method for the simultaneous measurement of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma reported satisfactory trueness (86.2-113.6%), repeatability (1.9-12.3%), and intermediate precision (4.4-15.9%), highlighting the efficacy of deuterated internal standards in high-resolution UPLC-MS/MS analyses.

Table 2.2.3: Performance Metrics for UPLC-MS/MS Methods Utilizing this compound

| Parameter | Reported Values (Typical Range) | Source(s) |

| Trueness | 86.2% - 113.6% | |

| Repeatability (CV) | 1.9% - 12.3% | |

| Intermediate Precision (CV) | 4.4% - 15.9% | |

| Calibration Range | 1-1000 ng/mL (Cotinine) |

Compound List

The following compounds are mentioned in the context of this article:

this compound

Cotinine

Nicotine

trans-3'-hydroxycotinine

Nornicotine

Anabasine

Nicotine-N-glucuronide

Cotinine-N-glucuronide

trans-3'-hydroxycotinine-O-glucuronide

Nicotine-methyl-d3

trans-3'-hydroxythis compound

Applications of Cotinine Methyl D3 in Nicotine Metabolism Research

Investigation of Nicotine (B1678760) and Cotinine (B1669453) Metabolic Pathways

Understanding the metabolic fate of nicotine is fundamental to assessing exposure to tobacco smoke and individual differences in smoking behavior and associated health risks. Cotinine-methyl-D3 is instrumental in studies that map these intricate metabolic routes.

Nicotine undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of several metabolites. nih.gov The major and most well-studied metabolic pathway involves the conversion of approximately 70-80% of nicotine to cotinine. nih.gov This is a two-step process initiated by a cytochrome P450 enzyme to form nicotine-Δ1′(5′)-iminium ion, which is then converted to cotinine by a cytoplasmic aldehyde oxidase. nih.gov

Cotinine itself is further metabolized, with the primary metabolite being trans-3'-hydroxycotinine. nih.govresearchgate.net Other metabolites include cotinine N-oxide and cotinine glucuronide. nih.gov Research utilizing this compound as an internal standard allows for the accurate quantification of these downstream metabolites in various biological matrices like urine, plasma, and saliva. researchgate.netplos.orgphenxtoolkit.orgnih.gov This precision is vital for determining the relative importance of different metabolic pathways and understanding how factors like genetics and environment influence the fate of nicotine in the body.

A summary of major nicotine metabolites is presented in the table below.

| Metabolite | Typical Percentage of Nicotine Dose | Key Enzymes Involved |

| Cotinine | 70-80% | CYP2A6, Aldehyde Oxidase |

| trans-3'-hydroxycotinine | 33-40% (of Cotinine) | CYP2A6 |

| Cotinine Glucuronide | 12-17% (of Cotinine) | UGTs (e.g., UGT2B7) |

| Nicotine N'-oxide | 4-7% | Flavin-containing monooxygenase 3 (FMO3) |

| Nicotine Glucuronide | 3-5% | UGTs (e.g., UGT2B10) |

Data compiled from multiple research findings. nih.govnih.gov

The enzymatic processes governing nicotine metabolism are a key area of research, with a significant focus on the cytochrome P450 (CYP) superfamily of enzymes. The isoform CYP2A6 is the primary enzyme responsible for the C-oxidation of nicotine to cotinine and the subsequent 3'-hydroxylation of cotinine to trans-3'-hydroxycotinine. nih.govresearchgate.netaacrjournals.org

Pharmacokinetic Studies in Preclinical Models Utilizing this compound

Pharmacokinetic studies trace the absorption, distribution, metabolism, and excretion (ADME) of a compound. This compound is an essential tool in preclinical pharmacokinetic research on nicotine, enabling accurate measurements in animal models and in vitro systems. chem-iso.com

Preclinical studies in animal models, such as rats and mice, provide valuable insights into the pharmacokinetics of nicotine and its metabolites in a whole-organism context. nih.govresearchgate.net For example, studies in male Sprague-Dawley rats have investigated the pharmacokinetic profiles of nicotine, cotinine, and trans-3'-hydroxycotinine following different routes of administration. nih.govoup.comoup.comresearchgate.net

In these studies, biological samples like plasma, urine, and various tissues are collected over time. nih.govresearchgate.net The concentrations of nicotine and its metabolites are then measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound is added to the samples as an internal standard to ensure analytical accuracy. researchgate.netplos.org This allows researchers to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2). oup.com Research has shown that in rats, plasma nicotine has a shorter half-life than cotinine or trans-3'-hydroxycotinine. nih.govoup.com

The table below presents hypothetical pharmacokinetic data from a mouse model study to illustrate the type of findings generated.

| Analyte | Route of Administration | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Nicotine | Intravenous | 150 | 0.1 | 0.8 |

| Cotinine | Intravenous | 85 | 2.0 | 6.5 |

| trans-3'-hydroxycotinine | Intravenous | 40 | 4.0 | 7.2 |

This table contains illustrative data based on typical findings in preclinical models. nih.govoup.comoup.com

In vitro systems, such as liver microsomes, provide a more controlled environment to study specific metabolic reactions. nih.gov Liver microsomes contain a high concentration of CYP enzymes, including CYP2A6. researchgate.net By incubating nicotine with these microsomes, researchers can study its conversion to cotinine in isolation from other physiological processes.

In these experiments, this compound is added during the sample analysis phase to accurately quantify the amount of cotinine produced over time. This allows for a detailed characterization of the enzyme kinetics and can be used to screen for potential inhibitors of nicotine metabolism. mdpi.commdpi.com These in vitro assays are crucial for understanding the fundamental mechanisms of biotransformation and for comparing metabolic activities across different species or between individuals with different genetic makeups. researchgate.net

Cotinine Methyl D3 in Exposure Assessment Methodologies

Quantitative Assessment of Environmental Tobacco Smoke Exposure Biomarkers

Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is widely recognized as a robust biomarker for assessing exposure to tobacco smoke, encompassing both active smoking and environmental tobacco smoke (ETS), also known as secondhand smoke (SHS). Its longer half-life (approximately 15-40 hours) compared to nicotine allows for a more stable and representative reflection of exposure over the preceding days. bevital.nocdc.govcdc.govcdc.govnih.govnih.govbevital.no

The accurate quantification of cotinine in biological matrices such as serum, plasma, urine, and saliva is paramount for establishing dose-response relationships and assessing the extent of exposure. Analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are employed for this purpose. cdc.govnih.govcdc.govcdc.govopenbiomarkerjournal.comscispace.comresearchgate.netnih.govcambridge.orgfrontiersin.org Central to the precision of these methods is the use of stable isotope-labeled internal standards, such as Cotinine-methyl-D3. By adding a known quantity of this compound to a sample before analysis, researchers can account for variations in sample preparation, extraction efficiency, and instrument response. This internal standard co-elutes and is detected alongside the native cotinine, allowing for accurate ratio-based quantification, thereby correcting for matrix effects and ensuring high precision and accuracy even at low exposure levels. cdc.govnih.govscispace.comresearchgate.netnih.govcambridge.orgfrontiersin.orgcaymanchem.comveeprho.comd-nb.infoalfa-chemistry.comcanada.camdpi.comnih.govaacrjournals.org

Research findings consistently demonstrate that cotinine levels in biological fluids directly correlate with the intensity and duration of tobacco smoke exposure. For instance, studies utilizing this compound as an internal standard in LC-MS/MS assays have established sensitive detection limits, enabling the differentiation of even low-level ETS exposure from non-exposure. cdc.govcdc.govcdc.govscispace.comcambridge.org

Table 1: Typical Cotinine Concentration Ranges in Biological Fluids

| Exposure Group | Serum/Plasma (ng/mL) | Saliva (ng/mL) | Urine (ng/mL or µg/L) | Reference(s) |

| Non-smokers | < 0.5 - 2 | < 1 - 5 | < 20 - 50 µg/L | bevital.noarupconsult.commdpi.commdpi.comresearchgate.netnih.govtobaccopreventioncessation.com |

| Passive Smokers | 2 - 10 | 1 - 10 | 20 - 550 µg/L | bevital.noarupconsult.commdpi.comresearchgate.netnih.govtobaccopreventioncessation.comrgare.com |

| Active Smokers | > 10 - 100+ | > 10 - 100+ | > 550 µg/L | bevital.noarupconsult.commdpi.commdpi.comresearchgate.netnih.govrgare.com |

| Heavy Smokers | > 100 | > 100 | > 1700 nmol/L | bevital.no |

Note: Values are approximate and can vary significantly based on study population, matrix, and analytical method.

Analytical Approaches for Distinguishing Active and Passive Tobacco Smoke Exposure

Distinguishing between active smoking and passive exposure to tobacco smoke is a critical aspect of exposure assessment. While cotinine levels are generally much higher in active smokers than in individuals exposed to ETS, there is often a considerable overlap in measured concentrations, making definitive classification challenging based solely on cotinine levels without precise analytical methods and appropriate cut-off values. arupconsult.commdpi.comresearchgate.netrgare.com

This compound is instrumental in this distinction by ensuring the accuracy of cotinine measurements. Advanced analytical techniques, such as isotope-dilution LC-MS/MS, which rely on internal standards like this compound, provide the sensitivity and specificity required to differentiate between low-level passive exposure and higher-level active smoking. cdc.govcdc.govcdc.govscispace.com For example, studies have established cut-off values for serum, saliva, and urine to categorize exposure levels. In serum, levels below 2 ng/mL are often considered non-exposed, 2-10 ng/mL as passively exposed, and above 10 ng/mL as active smokers. bevital.nonih.govarupconsult.com However, these cut-offs can vary based on factors like population demographics, smoking prevalence in the region, and the specific analytical method used. mdpi.comrgare.com

The use of this compound as an internal standard in these highly sensitive analytical platforms allows for the precise measurement of these low concentrations, thereby improving the reliability of classification. While biomarker data is powerful, it is often complemented by self-reported smoking status or questionnaires to provide a more comprehensive understanding of exposure patterns. openbiomarkerjournal.commdpi.comresearchgate.net

Table 2: Analytical Methodologies for Cotinine Quantification Using this compound

| Sample Matrix | Analytical Technique | Internal Standard | Key Detection Method | Primary Application | Reference(s) |

| Serum/Plasma | ID HPLC-APCI MS/MS | This compound | Tandem Mass Spectrometry | Accurate quantification of cotinine for assessing active and passive smoking exposure, used in large-scale surveys like NHANES. | cdc.govnih.govcdc.govcdc.govcambridge.orgfrontiersin.orgcdc.gov |

| Urine | LC-MS/MS | This compound | Tandem Mass Spectrometry | Quantification of urinary cotinine for exposure assessment; used to distinguish between active and passive smoking. | openbiomarkerjournal.comnih.govcanada.caresearchgate.netresearchgate.net |

| Saliva | LC-MS/MS | Deuterated standard | Tandem Mass Spectrometry | Non-invasive monitoring of cotinine levels, useful for longitudinal studies and large populations. | nih.govtobaccopreventioncessation.com |

| Toenails | GC-MS-SIM | Deuterium-labeled cotinine | Selected Ion Monitoring | Long-term exposure assessment (3-5 months) by integrating exposure over an extended period. | aacrjournals.org |

| Dried Blood Spots (DBS) | LC-HR/MS/MS | Deuterated internal standards | High Resolution/High Mass Accuracy Tandem Mass Spectrometry | Precise and sensitive quantification of cotinine, suitable for pediatric and population studies, with minimal matrix effects. | researchgate.net |

Longitudinal Studies on Exposure Levels Through Biomarker Monitoring

Longitudinal studies are essential for understanding how exposure levels change over time, the impact of interventions, and the long-term health consequences of tobacco smoke exposure. This compound is invaluable in such studies by ensuring consistent and accurate biomarker measurements across multiple time points. acs.orgnih.gov

By employing this compound as an internal standard in validated analytical methods, researchers can maintain high precision and accuracy in cotinine quantification, even when analyzing samples collected over extended periods or under varying laboratory conditions. This consistency is critical for detecting subtle changes in exposure, evaluating the effectiveness of smoking cessation programs, or monitoring the impact of public health policies, such as smoking bans in public places. acs.orgca.gov

For instance, studies tracking exposure in children or monitoring changes in adult populations before and after policy implementation rely on the ability to accurately measure cotinine levels repeatedly. The stability and sensitivity provided by methods using this compound enable researchers to capture trends, identify high-risk individuals or groups, and contribute to evidence-based public health strategies aimed at reducing tobacco smoke exposure. acs.orgca.gov The ability to precisely measure low-level exposure over time is crucial for understanding the cumulative health effects of ETS.

Innovations and Future Directions in Cotinine Methyl D3 Research

Development of High-Throughput Analytical Platforms

The demand for analyzing large sample volumes in population-scale studies has spurred the development of high-throughput analytical platforms. nih.govnih.gov Traditional sample preparation methods are often labor-intensive and time-consuming, creating bottlenecks in research. nih.govcriver.comrsc.org To address this, automated and robotic systems are increasingly being implemented to streamline workflows, from sample aliquoting and preparation to final analysis. nih.govnih.govscg.ch

These advanced platforms significantly increase sample throughput. For example, robotic systems can prepare hundreds of urine samples per day, a substantial increase compared to manual methods. nih.govnih.gov The integration of techniques like online solid-phase extraction (SPE) further automates the process, coupling sample cleanup directly with the analytical instrument. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detection, valued for its sensitivity and specificity. criver.comresearchgate.net Innovations are focused on reducing analytical run times; methods have been developed with cycle times as short as two to three minutes per sample. criver.comscg.chresearchgate.net Another emerging technique is paper spray tandem mass spectrometry (PS-MS/MS), which allows for the direct analysis of samples from complex matrices with minimal preparation, further accelerating the analytical process. rsc.orgnih.govunc.edu

Table 1: Comparison of Analytical Platforms for Cotinine (B1669453) Analysis

| Feature | Manual Sample Prep with LC-MS/MS | Robotic Sample Prep with LC-MS/MS | Paper Spray Mass Spectrometry (PS-MS/MS) |

|---|---|---|---|

| Sample Throughput | Low to Moderate | High (e.g., 384 samples/day) nih.govnih.gov | Very High |

| Sample Preparation | Labor-intensive (e.g., LLE, SPE) criver.com | Automated and streamlined researchgate.net | Minimal (direct spotting of sample) rsc.orgnih.gov |

| Analysis Time per Sample | Longer (e.g., 8-12 minutes) nih.govnih.gov | Short (e.g., 2-3 minutes) scg.chresearchgate.net | Very Short (e.g., 2 minutes) unc.edu |

| Suitability for Complex Matrices | Requires extensive cleanup | Requires automated cleanup protocols | High, tolerates high salt concentrations unc.edu |

| Primary Advantage | Established and widely used | High efficiency and reproducibility for large studies nih.gov | Speed and simplicity rsc.org |

Integration with Multi-Analyte Profiling for Comprehensive Metabolomics

Cotinine-methyl-D3 is integral to multi-analyte profiling, where numerous compounds are measured simultaneously from a single sample. This approach is fundamental to the field of metabolomics, which examines the complete set of small-molecule metabolites in a biological system. nih.gov In this context, this compound serves as a robust internal standard for the accurate quantification of cotinine within a broader panel of nicotine (B1678760) metabolites and other xenobiotics. researchgate.netacs.org

LC-MS/MS is the predominant technology for these applications, capable of measuring a wide array of analytes with high sensitivity and selectivity. researchgate.netnih.gov Methods have been developed to concurrently quantify nicotine and as many as ten of its major metabolites, including cotinine, trans-3′-hydroxycotinine, and various glucuronide conjugates. researchgate.netsemanticscholar.org The use of corresponding deuterated internal standards for each analyte, such as this compound for cotinine, is crucial for reliable quantification in these complex analyses. researchgate.netnih.gov This isotope-dilution technique corrects for matrix effects and variations in instrument response, ensuring data accuracy. scg.chacs.org

The ability to measure a comprehensive profile of metabolites provides a more complete picture of nicotine uptake and metabolism. researchgate.net This is particularly important for understanding individual and population-level differences in tobacco exposure and metabolic capacity.

Table 2: Analytes Included in a Multi-Metabolite Panel for Tobacco Exposure

| Analyte | Role | Corresponding Internal Standard Example |

|---|---|---|

| Nicotine | Parent Compound | Nicotine-d4 or Nicotine-methyl-D3 scg.chupf.edu |

| Cotinine | Major Metabolite, Biomarker of Exposure | This compound acs.orgupf.edufu-berlin.de |

| trans-3′-Hydroxycotinine | Major Metabolite of Cotinine | trans-3′-Hydroxycotinine-d3 fu-berlin.decdc.gov |

| Nornicotine | Minor Metabolite | Nornicotine-d4 |

| Anabasine | Tobacco Alkaloid, Marker of Tobacco Use vs. NRT | Anabasine-d4 |

| Nicotine-N-Oxide | Minor Metabolite | Nicotine-N-Oxide-d3 |

| Cotinine-N-Oxide | Minor Metabolite of Cotinine | Cotinine-N-Oxide-d3 |

| Glucuronide Conjugates | Phase II Metabolites | Isotope-labeled glucuronide standards |

Applications in Mechanistic Studies of Xenobiotic Metabolism

This compound is a valuable tool for investigating the mechanisms of xenobiotic metabolism. cymitquimica.com Nicotine, as a foreign substance (xenobiotic) introduced into the body, is extensively metabolized, primarily by the liver. nih.govnih.gov The conversion of nicotine to cotinine is a key metabolic step, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6. caymanchem.comnih.gov

By using this compound as an internal standard, researchers can accurately quantify the formation of cotinine, providing a precise measure of CYP2A6 enzyme activity. caymanchem.comnih.gov This is essential for:

Enzyme Kinetics: Studying the rate and efficiency of nicotine metabolism.

Genetic Polymorphism: Investigating how genetic variations in the CYP2A6 gene affect an individual's ability to metabolize nicotine.

Drug-Drug Interactions: Assessing how other drugs or compounds might inhibit or induce the activity of CYP2A6, thereby altering nicotine metabolism and clearance. nih.govucsf.edu

Furthermore, cotinine itself is further metabolized, also primarily by CYP2A6, to compounds like trans-3′-hydroxycotinine. nih.govnih.gov The ratio of trans-3′-hydroxycotinine to cotinine is often used as a phenotypic marker for CYP2A6 activity. nih.govnih.gov Accurate measurement of both analytes, facilitated by their respective deuterated internal standards (including this compound), is critical for the validity of this ratio. These mechanistic studies are crucial for understanding individual susceptibility to nicotine addiction and the health risks associated with tobacco use.

Standardization and Quality Control in Global Research Initiatives

In large-scale, multi-center, and global research initiatives, ensuring the consistency, accuracy, and comparability of data is of utmost importance. This compound plays a vital role in the standardization and quality control of cotinine measurements across different laboratories.

This compound is available as a Certified Reference Material (CRM), which means it is a substance of high purity and well-characterized properties. sigmaaldrich.comcerilliant.com The use of CRMs is fundamental to establishing a chain of traceability in measurements, allowing results from different analytical systems and locations to be reliably compared.

As an internal standard, this compound is added to every sample, calibrator, and quality control material at a known concentration. cdc.govcerilliant.com This practice of isotope-dilution mass spectrometry is considered a reference method for its high accuracy and precision. It effectively minimizes analytical errors arising from sample extraction inconsistencies or instrument fluctuations. nih.gov This standardization is critical for global biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), which track population exposure to tobacco smoke over time. nih.govresearchgate.net The use of robust, standardized methods ensures that data collected across decades and diverse populations are reliable and comparable.

Q & A

Basic Research Question: How is Cotinine-methyl-D3 synthesized and characterized to ensure isotopic purity for use as an internal standard?

Methodological Answer:

Synthesis typically involves deuterium substitution at the methyl group via catalytic exchange or labeled precursor reactions. Isotopic purity (>98% D3) must be confirmed using nuclear magnetic resonance (NMR) for structural validation and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to rule out isotopic dilution effects . Quantitative analysis requires calibration against non-deuterated cotinine, with validation parameters (e.g., limit of detection, linearity) reported in triplicate to ensure reproducibility . Researchers should document deviations from standard deuterated compound protocols, such as solvent choice or reaction time adjustments, to justify purity outcomes .

Basic Research Question: What experimental designs are optimal for quantifying this compound in biological matrices (e.g., plasma, urine)?

Methodological Answer:

Use a stable isotope dilution assay (SIDA) with LC-MS/MS, ensuring the deuterated analog co-elutes with endogenous cotinine. Key steps include:

- Sample Preparation: Solid-phase extraction (SPE) to minimize matrix effects.

- Calibration Curves: Spiked matrix samples with known this compound concentrations (e.g., 0.1–100 ng/mL).

- Quality Controls: Intra- and inter-day precision (CV <15%) and accuracy (85–115% recovery) must be reported .

- Ion Suppression Tests: Compare analyte response in pure solvent vs. matrix to validate specificity .

Advanced Research Question: How can researchers address discrepancies in this compound recovery rates across different analytical platforms?

Methodological Answer:

Discrepancies often arise from ionization efficiency variations (e.g., electrospray vs. atmospheric pressure chemical ionization). To resolve this:

- Cross-Platform Validation: Compare results from at least two MS systems (e.g., triple quadrupole vs. high-resolution MS).

- Data Normalization: Use internal standards with similar physicochemical properties (e.g., Cotinine-ethyl-D5) to correct for platform-specific biases .

- Contradiction Analysis: Apply mixed-effects models to distinguish technical variability from true biological differences, referencing peer-reviewed protocols for deuterated nicotine analogs .

Advanced Research Question: What strategies mitigate isotopic interference when this compound is used in long-term pharmacokinetic studies?

Methodological Answer:

- Pre-Study Stability Tests: Assess deuterium loss under storage conditions (e.g., −80°C vs. room temperature) via accelerated stability studies.

- In-Source Fragmentation Monitoring: Use high-resolution MS to detect D/H exchange artifacts .

- Longitudinal Data Adjustment: Apply time-series regression models to correct for isotopic decay, validated against non-deuterated controls .

Advanced Research Question: How should researchers formulate mixed-methods hypotheses when studying this compound’s metabolic stability in vitro vs. in vivo?

Methodological Answer:

- Quantitative Hypothesis: "Does hepatic microsomal incubation (in vitro) predict this compound clearance rates in murine models (in vivo)?" Validate via correlation analysis (Pearson’s r) .

- Qualitative Hypothesis: "What enzymatic factors explain discordances between in vitro and in vivo metabolic stability?" Use thematic analysis of proteomics data (e.g., CYP2A6 activity assays) .

- Integration: Triangulate LC-MS/MS data with transcriptomic profiles to resolve mechanistic contradictions .

Basic Research Question: What ethical and data-sharing protocols apply to studies using this compound in human participants?

Methodological Answer:

- Informed Consent: Disclose deuterated compound use, emphasizing negligible radiological risk but potential for metabolic tracing.

- Data Anonymization: Strip participant identifiers from raw LC-MS/MS files before public deposition (e.g., MetaboLights repository) .

- Ethics Documentation: Include institutional review board (IRB) approval details, referencing guidelines for isotopic tracer studies .

Advanced Research Question: How can meta-analysis frameworks reconcile conflicting data on this compound’s pharmacokinetic variability across populations?

Methodological Answer:

- Data Harmonization: Standardize variables (e.g., BMI, smoking status) using Cochrane Collaboration tools .

- Subgroup Analysis: Stratify by CYP2A6 genotype (extensive vs. poor metabolizers) to isolate genetic vs. environmental effects .

- Publication Bias Adjustment: Apply trim-and-fill analysis to unpublished negative datasets identified via clinicaltrials.gov .

Basic Research Question: What statistical methods are appropriate for dose-response modeling of this compound in exposure assessment studies?

Methodological Answer:

- Non-Linear Regression: Fit a four-parameter logistic curve to urinary cotinine-D3 vs. nicotine dose data.

- Bootstrapping: Generate 95% confidence intervals for EC50 values to address small-sample uncertainty .

- Sensitivity Analysis: Test model robustness to outliers using Cook’s distance (>4/n threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.